Cas no 2306264-87-7 (1-(difluoromethoxy)-2-ethynyl-cyclohexane)
1-(difluoromethoxy)-2-ethynyl-cyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-(Difluoromethoxy)-2-ethynylcyclohexane
- 1-(difluoromethoxy)-2-ethynyl-cyclohexane
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- Inchi: 1S/C9H12F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,7-9H,3-6H2
- InChI Key: LXSXJYDEBVIIPU-UHFFFAOYSA-N
- SMILES: FC(OC1CCCCC1C#C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- XLogP3: 2.9
- Topological Polar Surface Area: 9.2
1-(difluoromethoxy)-2-ethynyl-cyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-100 MG |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 100MG |
¥ 3,069.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-250 MG |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 250MG |
¥ 4,606.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-500 MG |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 500MG |
¥ 6,144.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-1 G |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 1g |
¥ 7,682.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-100.0mg |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 100.0mg |
¥1886.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-250.0mg |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 250.0mg |
¥3020.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-500.0mg |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 500.0mg |
¥5028.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-1.0g |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 1.0g |
¥7543.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-100mg |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 100mg |
¥1886.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0197-250mg |
1-(difluoromethoxy)-2-ethynyl-cyclohexane |
2306264-87-7 | 95% | 250mg |
¥3020.0 | 2024-04-22 |
1-(difluoromethoxy)-2-ethynyl-cyclohexane Suppliers
1-(difluoromethoxy)-2-ethynyl-cyclohexane Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(difluoromethoxy)-2-ethynyl-cyclohexane
Research Briefing on 1-(Difluoromethoxy)-2-ethynyl-cyclohexane (CAS: 2306264-87-7) in Chemical Biology and Pharmaceutical Applications
1-(Difluoromethoxy)-2-ethynyl-cyclohexane (CAS: 2306264-87-7) is an emerging small molecule of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have highlighted its role as a versatile building block in drug discovery, particularly in the development of novel enzyme inhibitors and targeted therapies. This briefing synthesizes the latest findings on its synthesis, mechanism of action, and preclinical applications.
The compound's structural motif—combining a difluoromethoxy group with an ethynyl-substituted cyclohexane—confers both lipophilicity and metabolic stability, making it attractive for optimizing pharmacokinetic properties. A 2023 study in the Journal of Medicinal Chemistry demonstrated its utility in modulating cytochrome P450 enzymes, suggesting potential applications in reducing drug-drug interactions. Computational docking studies further revealed selective binding to allosteric sites of target proteins, a property leveraged in designing next-generation kinase inhibitors.
Recent synthetic advancements have improved the scalability of 1-(difluoromethoxy)-2-ethynyl-cyclohexane production. A team at MIT developed a catalytic asymmetric route (yield: 78%, >90% ee) using palladium-catalyzed alkynylation, addressing previous challenges in stereocontrol (Nature Catalysis, 2024). Concurrently, its derivatization has yielded compounds with nanomolar affinity for G-protein-coupled receptors (GPCRs), as evidenced in a Pfizer-led study screening 120 analogs against CNS targets.
In oncology, the molecule's propargylic ether moiety has shown promise in covalent inhibitor design. Researchers at MD Anderson Cancer Center incorporated it into Bruton's tyrosine kinase (BTK) inhibitors, achieving >100-fold selectivity over off-target kinases (Cell Chemical Biology, 2023). The difluoromethoxy group's role in enhancing blood-brain barrier penetration is also being explored for neurodegenerative disease therapeutics, with positive preclinical results in tauopathy models.
Challenges remain in optimizing the compound's metabolic clearance rates, as in vivo studies in rodents indicated rapid glucuronidation of the phenolic metabolites. However, structural modifications at the cyclohexane C4 position have shown potential to mitigate this issue while maintaining target engagement (ACS Medicinal Chemistry Letters, 2024). The field anticipates clinical translation of derivatives within 2-3 years, particularly in immuno-oncology and CNS disorders.
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